1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOUCPEZGTRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206563 | |
| Record name | Benzene, 2-[[(4-chlorophenyl)thio]methyl]-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443304-18-4 | |
| Record name | Benzene, 2-[[(4-chlorophenyl)thio]methyl]-1,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443304-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-[[(4-chlorophenyl)thio]methyl]-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Dehalogenation of 2,4-Difluorochlorobenzene
The 1,3-difluorobenzene core is synthesized via catalytic dechlorination of 2,4-difluorochlorobenzene under hydrogen gas. Palladium on carbon (Pd/C) with lithium hydroxide (LiOH) facilitates chlorine removal at 100°C, yielding 96% pure product.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Base | LiOH (4.0 mol) |
| Temperature | 100°C |
| Solvent | Water |
| Yield | 96% |
This method avoids polyhalogenation byproducts through precise stoichiometric control, as excess LiOH neutralizes HCl byproducts.
Alternative Halogenation Routes
Directed ortho-metalation using LDA in tetrahydrofuran (THF) enables regioselective functionalization of 1,3-difluorobenzene. Deprotonation at the 2-position generates a reactive aryl lithium species, which reacts with methyl iodide to form 2-methyl-1,3-difluorobenzene. Subsequent bromination with N-bromosuccinimide (NBS) under radical conditions yields 2-(bromomethyl)-1,3-difluorobenzene.
Introduction of the Sulfanylmethyl Group
Nucleophilic Substitution with 4-Chlorothiophenol
The bromomethyl intermediate undergoes nucleophilic substitution with 4-chlorothiophenol in anhydrous dimethylformamide (DMF). Potassium carbonate (K₂CO₃) deprotonates the thiol, forming a thiolate anion that displaces bromide.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 2-(Bromomethyl)-1,3-difluorobenzene |
| Nucleophile | 4-Chlorothiophenol |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Solvent | DMF |
| Yield | 82% |
Mechanochemical Synthesis
Ball-milling 2-(bromomethyl)-1,3-difluorobenzene with 4-chlorothiophenol and K₂CO₃ eliminates solvent use. This method achieves 78% yield at 20 Hz over 30 minutes, reducing waste generation.
Structural and Purity Validation
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with C-S bond lengths of 1.78–1.82 Å and C-F bonds of 1.34–1.37 Å.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
High-throughput systems combine dehalogenation and substitution steps in series, achieving 89% overall yield. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 45 minutes |
| Pressure | 15 bar |
| Catalyst Lifespan | 120 cycles |
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms or the chlorophenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
(a) 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
- Key Difference : Fluorine substitution at positions 1 and 4 instead of 1 and 3.
(b) Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)
- Key Differences :
- Chlorine atoms at positions 1, 2, and 4 vs. fluorine at 1 and 3.
- Sulfonyl (-SO2-) group vs. sulfanylmethyl (-SCH2-).
- Impact :
(c) Chlorbenside (1-Chloro-4-(((4-chlorophenyl)methyl)thio)benzene)
- Key Differences :
- Single chlorine substitution at position 1 vs. difluoro substitution.
- Thioether linkage to a 4-chlorobenzyl group.
- Impact :
Sulfur-Containing Analogues
(a) Sulfonyl vs. Sulfanylmethyl Derivatives
(b) Thioether-Linked Pesticides (e.g., DDT Analogues)
- Example : DDD (1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene).
- Key Differences :
- Ethane backbone in DDD vs. benzene core in the target compound.
- Chlorinated ethane groups in DDD confer persistence in the environment.
- Impact :
Substitution Pattern and Bioactivity
- Comparatively, Tetradifon’s asymmetrical trichloro substitution broadens pesticidal activity but increases toxicity .
- Thioether vs. Ether Linkages :
Data Table: Comparative Properties of Selected Analogues
| Compound | Molecular Formula | Key Substituents | Halogen Type | Sulfur Group | LogP (Estimated) | Applications |
|---|---|---|---|---|---|---|
| 1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene | C13H8ClF2S | 1,3-F; 2-SCH2-(4-ClPh) | F, Cl | Sulfanylmethyl | ~3.5 | Agrochemicals (inferred) |
| Tetradifon | C12H6Cl4O2S | 1,2,4-Cl; 5-SO2-(4-ClPh) | Cl | Sulfonyl | ~4.2 | Acaricide |
| Chlorbenside | C13H10Cl2S | 1-Cl; 4-SCH2-(4-ClPh) | Cl | Sulfanylmethyl | ~4.0 | Pesticide |
| DDD | C14H10Cl4 | Ethane-linked ClPh groups | Cl | None | ~6.5 | Insecticide (historical) |
Research Findings and Implications
Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase electronic effects, enhancing target specificity compared to chlorinated analogs .
Thioether Stability : Sulfanylmethyl groups are less prone to oxidation than sulfhydryl (-SH) groups, offering a balance between stability and reactivity in pesticidal formulations .
Environmental Impact : The target compound’s fluorinated structure may degrade faster than persistent chlorinated pollutants like DDT, aligning with modern agrochemical sustainability goals .
Biological Activity
1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene is a compound with a unique molecular structure characterized by the presence of difluorobenzene and a chlorophenyl sulfanylmethyl group. This combination suggests potential biological activity, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C13H9ClF2S
- Molecular Weight: 270.73 g/mol
- CAS Number: 1443304-18-4
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific enzymes and receptors in biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and may improve its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell signaling and proliferation.
- Receptor Modulation: Interaction with various receptors could lead to modulation of physiological responses, making it a candidate for therapeutic applications.
Antiplatelet Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiplatelet activity. For instance, research on related benzylidene derivatives has shown potent inhibition of platelet aggregation, suggesting that this compound may also possess similar properties.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Aspirin | 100 | |
| Compound A (similar structure) | 70 | |
| Compound B (related derivative) | 120 |
Antioxidant Activity
The antioxidant potential of similar sulfur-containing compounds has been documented, indicating that the sulfanylmethyl group may contribute to radical scavenging activities. In vitro studies using ascorbic acid as a standard have shown varying degrees of antioxidant efficacy among structurally related compounds.
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 4.57 | |
| Compound C (related structure) | 8.88 | |
| Compound D (related structure) | 6.33 |
Case Studies
-
Antiplatelet Evaluation : A study evaluated the antiplatelet effects of several structurally related compounds. Compounds with similar substituents demonstrated varying degrees of inhibition on platelet aggregation induced by arachidonic acid (AA), highlighting the potential of these compounds in cardiovascular therapies.
- Findings : Compounds showed IC50 values ranging from 70 µM to 120 µM against AA-induced aggregation, indicating significant biological activity compared to aspirin.
-
Antioxidant Studies : Another study focused on the antioxidant properties of sulfur-containing derivatives. The results indicated that certain modifications to the benzylidene core significantly enhanced antioxidant activity, suggesting a structure-activity relationship that could be explored further for drug development.
- Findings : The most potent compounds demonstrated IC50 values significantly lower than ascorbic acid, indicating their potential as effective antioxidants.
Q & A
Q. What are the optimized synthetic routes for 1,3-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Pd-catalyzed cross-electrophile coupling, leveraging aryl halides and sulfanylmethyl precursors under inert conditions. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like Xantphos in DMF at 80–100°C can facilitate C–S bond formation. Hydrogenation steps (e.g., using H₂ with polyvinyl chloride as a catalyst support) may follow to reduce unsaturated intermediates . Solvent choice (e.g., DMSO or acetonitrile) and base (e.g., K₂CO₃) significantly impact yield by modulating reaction kinetics and side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR identify fluorine and proton environments, with chemical shifts indicating electronic effects from the chlorophenyl and sulfanylmethyl groups. Mass Spectrometry (MS) confirms molecular weight via ESI-TOF. For crystallography, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond lengths and angles, though twinning or weak diffraction may require high-resolution data or iterative refinement .
Advanced Research Questions
Q. How does the sulfanylmethyl group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The sulfanylmethyl moiety acts as a directing group, enhancing regioselectivity in Pd-catalyzed reactions. However, its electron-withdrawing nature may reduce catalytic turnover. Competitive thiolate coordination to Pd can be mitigated by using bulky ligands (e.g., t-BuXPhos) or additives like Ag₂O to sequester sulfur byproducts. Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting steps in C–C bond formation .
Q. What are the challenges in resolving data contradictions when determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer : Challenges include:
- Twinning : Common in fluorinated aromatics; resolved via TWINABS in SHELX.
- Disorder : The sulfanylmethyl group may exhibit rotational disorder, requiring restraints (ISOR/DFIX) during refinement .
- Weak Diffraction : High-energy synchrotron sources (e.g., λ = 0.7 Å) improve data quality. Refinement statistics (R1 > 5%) may indicate unresolved disorder, necessitating alternative models .
Q. What methodological approaches are used to assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Enzyme Assays : Fluorescence-based assays (e.g., for kinase inhibition) quantify IC₅₀ values under varying pH and temperature conditions. Molecular Docking : Schrödinger Suite or AutoDock Vina models interactions with active sites, validated by mutagenesis studies. ADMET Profiling : Microsomal stability (e.g., human liver microsomes) and CYP450 inhibition assays (LC-MS/MS) evaluate metabolic liabilities .
Q. How can computational chemistry predict the environmental persistence of this compound?
- Methodological Answer : QSAR Models : EPI Suite estimates biodegradability (BIOWIN) and bioaccumulation (log Kow). DFT Calculations : Gaussian 09 computes bond dissociation energies (BDEs) for C–F and C–S bonds to predict hydrolysis/photolysis rates. Experimental validation via HPLC-UV under simulated sunlight (λ = 290–800 nm) quantifies half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
